molecular formula C14H14N6 B6442657 6-(4-methyl-1H-pyrazol-1-yl)-N-[(pyridin-3-yl)methyl]pyrimidin-4-amine CAS No. 2549004-40-0

6-(4-methyl-1H-pyrazol-1-yl)-N-[(pyridin-3-yl)methyl]pyrimidin-4-amine

Cat. No. B6442657
CAS RN: 2549004-40-0
M. Wt: 266.30 g/mol
InChI Key: LUECBNJPKKNVPV-UHFFFAOYSA-N
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Description

“6-(4-methyl-1H-pyrazol-1-yl)-N-[(pyridin-3-yl)methyl]pyrimidin-4-amine” is a chemical compound that has been studied for its potential therapeutic applications . It is a potent activator of NAMPT (nicotinamide phosphoribosyltransferase), an enzyme that plays a crucial role in the NAD+ salvage pathway . NAD+ is pivotal in many biological processes, including metabolism and aging, making the activation of NAMPT an attractive therapeutic target for a diverse array of diseases .


Synthesis Analysis

The synthesis of this compound involves the optimization of novel urea-containing derivatives . The early optimization of high-throughput screening (HTS) hits led to a lead compound with a triazolopyridine core . An issue of concern was CYP direct inhibition (DI), which was resolved through the modulation of lipophilicity .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidin-4-amine group attached to a 1H-pyrazol-1-yl group and a pyridin-3-yl group . The exact molecular structure would require more specific information or computational chemistry analysis.

Future Directions

The compound’s potent NAMPT activation suggests it could be a promising therapeutic target for a diverse array of diseases . Future research could focus on further optimizing the compound and conducting preclinical and clinical trials to assess its efficacy and safety in disease treatment .

properties

IUPAC Name

6-(4-methylpyrazol-1-yl)-N-(pyridin-3-ylmethyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6/c1-11-6-19-20(9-11)14-5-13(17-10-18-14)16-8-12-3-2-4-15-7-12/h2-7,9-10H,8H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUECBNJPKKNVPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=NC=NC(=C2)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-methyl-1H-pyrazol-1-yl)-N-[(pyridin-3-yl)methyl]pyrimidin-4-amine

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